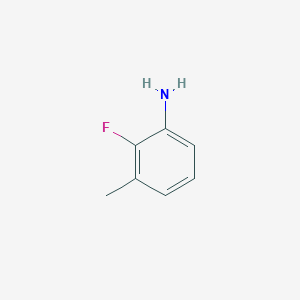










|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[C:6]([F:9])[C:5]([CH3:10])=[CH:4][CH:3]=1.C(N(CC)C(C)C)(C)C.C(OCC)(=O)C.O>CN(C)C=O.CO>[F:9][C:6]1[C:5]([CH3:10])=[CH:4][CH:3]=[CH:2][C:7]=1[NH2:8]
|


|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=C1N)F)C
|
|
Name
|
example 6 ( 6a )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was vigorously stirred at 85° C. for 2 hours under a carbon monoxide atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtered solution was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (n-hexane/ethyl acetate=4/1)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=CC=C1C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |